molecular formula C6H3BCl4O2 B1419829 (2,3,5,6-Tetrachlorophenyl)boronic acid CAS No. 1310930-82-5

(2,3,5,6-Tetrachlorophenyl)boronic acid

Cat. No. B1419829
M. Wt: 259.7 g/mol
InChI Key: KSXOWHWNDUKBPA-UHFFFAOYSA-N
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Description

“(2,3,5,6-Tetrachlorophenyl)boronic acid” is a type of organoboron compound . It contains varying amounts of anhydride .


Synthesis Analysis

The synthesis of boronic acids, including “(2,3,5,6-Tetrachlorophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular formula of “(2,3,5,6-Tetrachlorophenyl)boronic acid” is C6H4BCl3O2 .


Chemical Reactions Analysis

Boronic acids, including “(2,3,5,6-Tetrachlorophenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids have been evaluated with special emphasis on the currently understood mechanisms of transmetalation . The properties of boronic acids have been tailored for application under specific SM coupling conditions .

Scientific Research Applications

1. Fluorescent Chemosensors

Boronic acids, including variants like (2,3,5,6-Tetrachlorophenyl)boronic acid, are used in the development of selective fluorescent chemosensors. These chemosensors are vital for detecting biological active substances, crucial in disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2-or 1,3-diol forms rings that act as reporters in fluorescent sensors, enabling the probing of carbohydrates and bioactive substances (Huang et al., 2012).

2. Macrocyclic Chemistry

(2,3,5,6-Tetrachlorophenyl)boronic acid and its derivatives play a role in macrocyclic chemistry. These compounds, including those derived from boronic acids, are used to create complex structures with potential applications in various fields, including materials science (Fárfan et al., 1999).

3. Organic and Organometallic Chemistry

Boronic acids are used as catalysts or stoichiometric reagents in organic and organometallic chemistry. They facilitate various reactions, including hydrometallation, alkylation, and aldol-type reactions, and can stabilize uncommon coordination geometries of carbon (Erker, 2005).

4. Enantioselective Aza-Michael Additions

Boronic acid catalysis is utilized in enantioselective aza-Michael additions, enabling the creation of densely functionalized cyclohexanes. This demonstrates the versatility of boronic acid in catalysis and organic synthesis (Hashimoto et al., 2015).

5. Borylation Chemistry

Boronic acids, including (2,3,5,6-Tetrachlorophenyl)boronic acid, are instrumental in modern advances in borylation chemistry. Their unique properties are used in various reactions, such as borylation, hydrogenation, and Lewis acid catalysis, contributing significantly to the development of new chemical compounds (Lawson & Melen, 2017).

6. Sensing Applications

Boronic acids have been increasingly used in sensing applications due to their ability to interact with diols and Lewis bases, leading to their utility in homogeneous assays and heterogeneous detection. This interaction is vital for various applications, including biological labeling and the development of therapeutics (Lacina et al., 2014).

7. Biomaterials

Boronic acids are used in biomaterials, primarily through their binding with biologically relevant diols, including saccharides and peptidoglycans. This application is significant in materials chemistry for creating dynamic and responsive hydrogels (Brooks et al., 2018).

8. Biomedical Applications

Boronic acid-containing polymers are valuable in various biomedical applications, such as treating HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).

9. Pharmaceutical Agents

Boronic acid compounds, due to their unique structural features, are developed as enzyme inhibitors and antibody mimics for recognizing biologically important saccharides, with potential use as pharmaceutical agents (Yang et al., 2003).

10. Electrochemical Sensing

Boronic acids are developed as chemical sensors and tools in health diagnostics, employing their capacity to bind with diols in electrochemical sensing applications (Li et al., 2015).

Safety And Hazards

Boronic acids may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

(2,3,5,6-tetrachlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXOWHWNDUKBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1Cl)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-Tetrachlorophenyl)boronic acid

CAS RN

1310930-82-5
Record name (2,3,5,6-tetrachlorophenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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